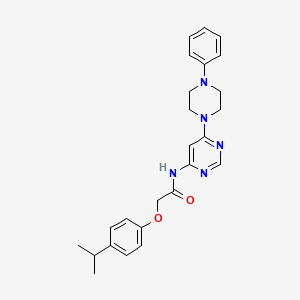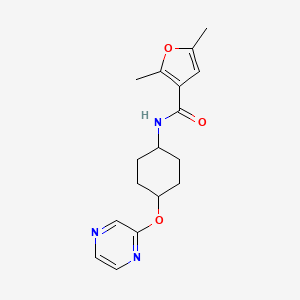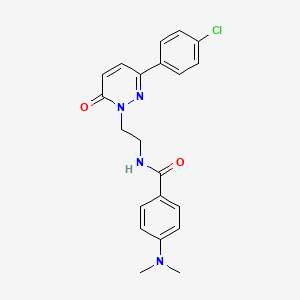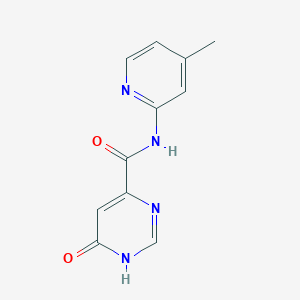![molecular formula C20H19FN2O4S3 B2744257 N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide CAS No. 896335-00-5](/img/structure/B2744257.png)
N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-fluorophenyl)ethyl]-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide” is a chemical compound with the molecular formula C16H19FN2O4S3 . It has an average mass of 418.526 Da and a monoisotopic mass of 418.049103 Da .
Molecular Structure Analysis
The molecular structure of this compound includes various functional groups, such as fluorophenyl, thienyl, and ethanediamide groups . The presence of these groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 598.0±60.0 °C at 760 mmHg, and a flash point of 315.4±32.9 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its polar surface area is 134 Å2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research into the synthesis and reactivity of fluorinated compounds provides insights into the potential chemical applications of "N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide." Fluorinated dienophiles, for instance, have been synthesized and reacted with dienes to yield fluorinated cycloadducts, demonstrating the compound's potential in facilitating unique [4+2] cycloaddition reactions (Crowley et al., 1996). This suggests that the target compound may similarly participate in cycloaddition reactions due to its fluorinated phenyl group, highlighting its utility in synthesizing novel organic molecules.
Structural and Conformational Studies
Structural and conformational analyses of fluorinated compounds are crucial for understanding their physicochemical properties. Studies on derivatives like 3,3′-di[1,3-thiazolidin-4-one] systems reveal that pharmacological activities can vary significantly with the configuration of centers and the oxidation state of sulfur atoms (Orsini et al., 1995). This indicates the importance of stereochemistry and sulfur functionalization in the compound's applications, potentially affecting its binding affinities and reactivities in biological or catalytic systems.
Novel Insecticides
Research on compounds containing fluorine and sulfur groups has led to the development of novel insecticides like flubendiamide, which exhibits strong activity against lepidopterous pests (Tohnishi et al., 2005). Although "this compound" is not directly mentioned, the presence of fluorine and sulfur in its structure suggests potential insecticidal properties, warranting further investigation.
Fluorescence Sensors
The fluorinated and thienyl components of the compound may contribute to its potential application as a fluorescence sensor, especially for metal ions. Water-soluble sulfonato-Salen-type ligands derived from fluorinated compounds have been used as highly selective and sensitive fluorescence sensors for Cu2+ detection in water and living cells (Zhou et al., 2012). This suggests that the compound could serve as a basis for developing new fluorescence sensors due to its structural similarity to these ligands.
Antineoplastic Activity
Further, (methylsulfonyl)methanesulfonates related to the sulfur components of the target compound have shown significant antineoplastic activity in vivo (Shealy et al., 1984). This indicates a potential avenue for exploring the compound's use in cancer research, especially in the design of novel therapeutic agents.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S3/c21-15-7-5-14(6-8-15)9-10-22-19(24)20(25)23-13-17(16-3-1-11-28-16)30(26,27)18-4-2-12-29-18/h1-8,11-12,17H,9-10,13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUAVGUWVVGQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744180.png)
![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride](/img/structure/B2744183.png)


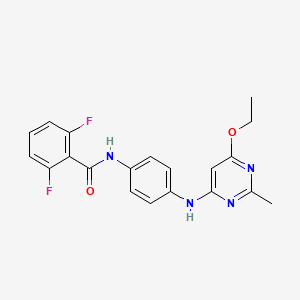
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2744187.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid](/img/structure/B2744188.png)
